An In-depth Technical Guide to (E)-4-(dimethylamino)but-3-en-2-one: Chemical Properties and Synthetic Utility
An In-depth Technical Guide to (E)-4-(dimethylamino)but-3-en-2-one: Chemical Properties and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-4-(dimethylamino)but-3-en-2-one is a versatile organic compound belonging to the class of enaminones. This class of molecules is characterized by a conjugated system comprising an amine, a carbon-carbon double bond, and a carbonyl group. This arrangement of functional groups imparts unique reactivity, making enaminones valuable intermediates in organic synthesis. Their utility is particularly pronounced in the construction of diverse heterocyclic scaffolds, many of which are of significant interest in medicinal chemistry and drug development. Enaminones are recognized as important pharmacophores and building blocks for compounds exhibiting a wide range of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, and synthetic applications of (E)-4-(dimethylamino)but-3-en-2-one.
Chemical and Physical Properties
(E)-4-(dimethylamino)but-3-en-2-one is a pale-orange oil at room temperature. A summary of its key chemical and physical properties is presented in the tables below.
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | (E)-4-(dimethylamino)but-3-en-2-one | [4] |
| Synonyms | 1-Dimethylamino-but-1-en-3-one, Dimethylaminovinyl methyl ketone | [4][5] |
| CAS Number | 1190-91-6 | [4] |
| Molecular Formula | C₆H₁₁NO | [4] |
| Molecular Weight | 113.16 g/mol | [4] |
| Physical State | Pale-orange oil | [6] |
| Boiling Point | 100-120 °C at 0.25 mmHg | [6] |
| XLogP3 | 0.3 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 2 | [4] |
| Topological Polar Surface Area | 20.3 Ų | [4] |
Table 2: Spectroscopic Data
| Spectroscopy | Data | Source |
| ¹H NMR (DMSO-d₆) | δ (ppm): 7.45 (d, 1H), 4.95 (d, 1H), 2.85 (s, 6H), 2.00 (s, 3H) | [7] |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 194.5, 150.9, 93.8, 44.2, 37.1, 27.8 | [7] |
| Infrared (IR) | Characteristic peaks for C=O (conjugated ketone), C=C (alkene), and C-N stretching. | [8] |
| Mass Spectrometry (MS) | Molecular Ion [M]⁺ at m/z 113. Common fragments from loss of methyl or acetyl groups. | [4][9] |
Experimental Protocols
Synthesis of (E)-4-(dimethylamino)but-3-en-2-one
A reliable method for the synthesis of (E)-4-(dimethylamino)but-3-en-2-one has been reported in Organic Syntheses.[6] The procedure involves the reaction of acetylacetaldehyde dimethyl acetal with dimethylamine.
Materials:
-
Acetylacetaldehyde dimethyl acetal
-
2.0 M solution of dimethylamine in methanol
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer
-
Rotary evaporator
-
Bulb-to-bulb distillation apparatus
Procedure:
-
A 250-mL, round-bottomed flask equipped with a magnetic stirring bar is charged with freshly distilled acetylacetaldehyde dimethyl acetal (19.8 g, 0.15 mol).
-
A 2.0 M solution of dimethylamine in methanol (85 mL, 0.17 mol) is added in one portion to the flask.
-
The resulting yellow solution is stirred at room temperature for 4 hours.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting oil is purified by bulb-to-bulb distillation (0.25 mmHg, oven temperature 100-120°C) to yield (E)-4-(dimethylamino)but-3-en-2-one as a pale-orange oil (15.3 g, 90% yield).
Visualizations
Experimental Workflow for the Synthesis of (E)-4-(dimethylamino)but-3-en-2-one
Caption: Synthetic workflow for (E)-4-(dimethylamino)but-3-en-2-one.
Reactivity and Synthetic Utility of (E)-4-(dimethylamino)but-3-en-2-one
The enaminone moiety in (E)-4-(dimethylamino)but-3-en-2-one provides multiple reactive sites, allowing it to act as a versatile precursor for the synthesis of various heterocyclic compounds. The dimethylamino group can act as a leaving group in the presence of suitable nucleophiles, and the enone system is susceptible to cycloaddition and other reactions.
Caption: Synthetic utility of (E)-4-(dimethylamino)but-3-en-2-one.
Biological and Medicinal Significance
While specific signaling pathways for (E)-4-(dimethylamino)but-3-en-2-one are not extensively documented, the broader class of enaminones is of significant interest in drug discovery.[1] The enaminone scaffold is a key structural motif in a variety of biologically active molecules.
Enaminones serve as crucial intermediates in the synthesis of compounds with demonstrated:
-
Anticancer Activity: They are precursors to various heterocyclic systems, such as pyrazoles and pyridines, which have been shown to exhibit cytotoxic effects against cancer cell lines.[2][10]
-
Anticonvulsant Properties: Certain enaminone derivatives have shown potent anticonvulsant activity in preclinical models.[3][11]
-
Anti-inflammatory Effects: The enaminone core is present in molecules that can modulate inflammatory pathways.[12]
-
Antimicrobial Activity: Enaminone-derived heterocycles have been investigated for their antibacterial and antifungal properties.[1]
The utility of (E)-4-(dimethylamino)but-3-en-2-one in drug development lies in its ability to serve as a versatile starting material for the efficient construction of libraries of complex molecules for biological screening.
Safety Information
(E)-4-(dimethylamino)but-3-en-2-one is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.
General Hazards:
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May be harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin and eye irritation.
Precautionary Measures:
-
Wear protective gloves, clothing, and eye/face protection.
-
Use in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Conclusion
(E)-4-(dimethylamino)but-3-en-2-one is a valuable and versatile chemical intermediate. Its straightforward synthesis and the presence of multiple reactive sites within its enaminone scaffold make it an important building block for the synthesis of a wide array of heterocyclic compounds. The demonstrated biological activities of many enaminone derivatives underscore the potential of this compound as a starting point for the development of new therapeutic agents. For researchers and professionals in drug development, (E)-4-(dimethylamino)but-3-en-2-one offers a gateway to novel molecular architectures with diverse pharmacological potential.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-(Dimethylamino)but-3-en-2-one | C6H11NO | CID 566952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(DIMETHYLAMINO)BUT-3-EN-2-ONE | CAS [matrix-fine-chemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and anticonvulsant activity of enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure activity relationship studies of anti-inflammatory TMMC derivatives: 4-dimethylamino group on the B ring responsible for lowering the potency - PubMed [pubmed.ncbi.nlm.nih.gov]
